molecular formula C24H32N4O3 B12239556 4-[4-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)phenyl]morpholine

4-[4-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)phenyl]morpholine

Cat. No.: B12239556
M. Wt: 424.5 g/mol
InChI Key: ORHQVHZYZGIBNP-UHFFFAOYSA-N
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Description

4-[4-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)phenyl]morpholine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a morpholine ring, a pyrrolidine ring, and a pyridazine ring, making it a multifaceted molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)phenyl]morpholine typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the pyridazine derivative, followed by the introduction of the pyrrolidine and morpholine rings through a series of nucleophilic substitution and coupling reactions. Common reagents used in these reactions include tert-butylamine, pyridazine, and various coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)phenyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine or pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[4-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)phenyl]morpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)phenyl]morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)phenyl]piperidine
  • 4-[4-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)phenyl]pyridine

Uniqueness

4-[4-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)phenyl]morpholine is unique due to its combination of morpholine, pyrrolidine, and pyridazine rings, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.

Properties

Molecular Formula

C24H32N4O3

Molecular Weight

424.5 g/mol

IUPAC Name

[3-[(6-tert-butylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-(4-morpholin-4-ylphenyl)methanone

InChI

InChI=1S/C24H32N4O3/c1-24(2,3)21-8-9-22(26-25-21)31-17-18-10-11-28(16-18)23(29)19-4-6-20(7-5-19)27-12-14-30-15-13-27/h4-9,18H,10-17H2,1-3H3

InChI Key

ORHQVHZYZGIBNP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)OCC2CCN(C2)C(=O)C3=CC=C(C=C3)N4CCOCC4

Origin of Product

United States

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